Diethyl difluoro(4-iodophenyl)methylphosphonate
Overview
Description
Diethyl difluoro(4-iodophenyl)methylphosphonate is a useful research compound. Its molecular formula is C11H14F2IO3P and its molecular weight is 390.10 g/mol. The purity is usually 95%.
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Scientific Research Applications
Nucleophilic Difluoromethylenation
Diethyl difluoro(trimethylsilyl)methylphosphonate, a related compound, has been used in nucleophilic difluoromethylenation of aldehydes and ketones. This process generates reactive carbanion species under mild conditions, providing straightforward access to phosphates of syn and anti 2,2-difluoro-1,3-diols. This methodology has shown compatibility with non-enolizable and enolizable aldehydes and ketones, suggesting its versatility in chemical synthesis (Alexandrova & Beier, 2009).
Synthesis of Structurally Diverse β-Hydroxy-α,α-difluorophosphonates
In a study by Wang, Cao, and Zhou (2016), diethyl (difluoro(trimethylsilyl)methyl)phosphonate was used in the difluoromethylenation of various ketones. This facilitated the synthesis of structurally diverse β-hydroxy-α,α-difluorophosphonates, significant for medicinal research (Wang, Cao, & Zhou, 2016).
Synthesis of Novel Cyclopropane Nucleotide Analogues
Diethyl (1S∗,2S∗)-2-acethylcyclopropylmethylphosphonate, a compound similar in structure, was used for the stereoselective synthesis of cyclopropylalkanols. These compounds were further manipulated into nucleotide analogues, offering potential as multi-substrate analogue inhibitors for purine nucleoside phosphorylase (Yokomatsu et al., 2000).
Green Synthesis of α-Glucosidase Inhibitors
Novel diethyl((2-iodo-4-(trifluoromethyl)phenyl)amino)(aryl)methyl)phosphonates were synthesized via a green chemistry approach. These compounds demonstrated strong α-glucosidase inhibitory activity, highlighting their potential in medical research (Shaik et al., 2020).
Corrosion Inhibition in Industrial Processes
α-Aminophosphonates, including compounds structurally similar to diethyl difluoro(4-iodophenyl)methylphosphonate, have shown effectiveness as corrosion inhibitors in industrial pickling processes. Their inhibitory effect was confirmed through experimental and theoretical methods, demonstrating their utility in material science (Gupta et al., 2017).
Pharmaceutical Applications
Several studies have utilized similar phosphonate compounds in the synthesis of molecules with potential therapeutic applications. These include antioxidants, anti-breast cancer agents, and inhibitors in the shikimic acid pathway (Prasad et al., 2013), (Kawamoto & Campbell, 1997).
Properties
IUPAC Name |
1-[diethoxyphosphoryl(difluoro)methyl]-4-iodobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2IO3P/c1-3-16-18(15,17-4-2)11(12,13)9-5-7-10(14)8-6-9/h5-8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVRQZGOJFKMIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)I)(F)F)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2IO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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